REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][CH2:8][CH:9]=O)[CH:2]=1.[CH3:11][Si](C[Mg]Cl)(C)C.C(OCC)C>C1COCC1>[CH2:7]([C:3]1[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=1)[CH2:8][CH:9]=[CH2:11]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)CCC=O
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C[Si](C)(C)C[Mg]Cl
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
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Type
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CUSTOM
|
Details
|
the mixture is stirred for 15 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
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CUSTOM
|
Details
|
The reaction is quenched with a saturated brine (10 ml)
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Type
|
EXTRACTION
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Details
|
the mixture is extracted with ethyl acetate (300 ml×2)
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Type
|
WASH
|
Details
|
washed with a saturated brine (200 ml×2)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
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Details
|
To the residue are added THF (50 ml) and conc. sulfuric acid (5 ml)
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (200 ml×2)
|
Type
|
WASH
|
Details
|
The organic layer is washed with a saturated brine (200 ml×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified by silica gel column chromatography (eluent: ethyl acetate/hexane)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CC=C)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |